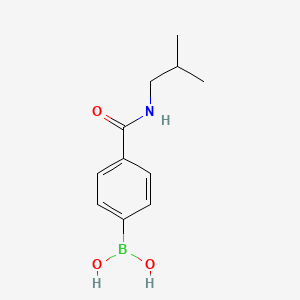
5-氯-2-羟基-4-甲基苯甲醛
描述
5-Chloro-2-hydroxy-4-methyl-benzaldehyde is a chemical compound with the molecular formula C8H7ClO2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, a methyl group, and a formyl group .科学研究应用
有机合成
5-氯-2-羟基-4-甲基苯甲醛: 是一种用途广泛的有机合成砌块。由于存在反应性官能团,它可以进行各种化学反应。 例如,它可以与伯胺进行席夫碱形成反应,席夫碱是合成药物和精细化学品的关键中间体 .
药物化学
在药物化学中,该化合物可用于合成查尔酮。 这些是创建新型吡唑啉衍生物的前体,这些衍生物已显示出作为抗炎和抗癌剂的希望 .
分析化学
该化合物与金属形成络合物的能力可以在分析化学中得到利用。 它可以作为配体,用于检测金属离子的比色传感器,这对环境监测和工业过程控制至关重要 .
材料科学
在材料科学中,5-氯-2-羟基-4-甲基苯甲醛可用于合成有机半导体。 这些材料是有机发光二极管 (OLED) 和太阳能电池的关键组件,有助于可再生能源技术的开发 .
催化
该化合物可用于制备有机金属催化剂。 这些催化剂参与重要的反应,如铃木偶联,广泛用于制药行业合成复杂分子 .
香料和香精行业
虽然不是对所讨论化合物的直接应用,但其结构与香草醛(一种广泛用于调味剂和香精的化合物)的相似性表明它有可能用于合成新型香气化合物 .
化妆品行业
该化合物的结构与已知的酪氨酸酶抑制剂相关,后者用于化妆品中以防止色素沉着过度和老年斑。 它可以作为开发新型美白剂的先导化合物 .
环境科学
最后,在环境科学中,5-氯-2-羟基-4-甲基苯甲醛可用于合成更环保的染料和颜料。 这些化合物可以更容易地降解,从而减少它们对生态系统的影响 .
作用机制
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 5-Chloro-2-hydroxy-4-methyl-benzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways in the body .
Result of Action
The formation of oximes and hydrazones could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde . .
生化分析
Biochemical Properties
5-Chloro-2-hydroxy-4-methyl-benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases and hydrazones. These reactions involve the interaction of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde with primary amines and hydrazines, respectively . The compound can act as an electrophile, reacting with nucleophilic groups on enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with lysine residues in proteins, potentially altering their function and activity.
Cellular Effects
The effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production.
Molecular Mechanism
At the molecular level, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde exerts its effects through various mechanisms. One key mechanism is the formation of Schiff bases and hydrazones, which involve the covalent binding of the compound to nucleophilic groups on biomolecules . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can degrade over time, leading to a decrease in its biological activity . In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can lead to cellular damage, oxidative stress, and inflammation in animal models .
Metabolic Pathways
5-Chloro-2-hydroxy-4-methyl-benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing metabolic processes and cellular signaling pathways.
属性
IUPAC Name |
5-chloro-2-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDVRKLTHSTZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370915 | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3328-68-5 | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















